Diethyl ethylidenemalonate chemical properties and structure
Diethyl ethylidenemalonate chemical properties and structure
An In-depth Technical Guide to Diethyl Ethylidenemalonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of diethyl ethylidenemalonate, a valuable intermediate in organic synthesis.
Core Chemical Properties
Diethyl ethylidenemalonate is a colorless to pale yellow liquid with a pleasant odor.[1] It is a member of the diester class of organic compounds.[1]
Table 1: Physicochemical Properties of Diethyl Ethylidenemalonate
| Property | Value | Source |
| Molecular Formula | C₉H₁₄O₄ | [2][3] |
| Molecular Weight | 186.21 g/mol | [3][4][5] |
| CAS Number | 1462-12-0 | [2][3][4][5] |
| Boiling Point | 115-118 °C at 17 mmHg | [3][4][5][6] |
| Density | 1.019 g/mL at 25 °C | [3][4][5][6] |
| Refractive Index | n20/D 1.442 | [4][5][6] |
| Form | Liquid | [4][5] |
| Assay | 99% | [4][5] |
Chemical Structure and Spectroscopic Data
The structure of diethyl ethylidenemalonate features a propanedioate backbone with two ethyl ester groups and an ethylidene group attached to the central carbon.[1]
Identifiers:
-
IUPAC Name: diethyl 2-ethylidenepropanedioate[2]
Spectroscopic Data: Spectroscopic data is crucial for the identification and characterization of diethyl ethylidenemalonate.
-
¹H NMR: Spectra are available and provide information on the proton environment in the molecule.[7]
-
¹³C NMR: Spectra are available, detailing the carbon framework of the compound.[8]
-
Infrared (IR) Spectroscopy: FTIR and ATR-IR spectra have been recorded, showing characteristic vibrational modes.[2]
-
Raman Spectroscopy: FT-Raman spectra are also available for this compound.[2]
Experimental Protocols: Synthesis of Diethyl Ethylidenemalonate
One common method for the preparation of diethyl ethylidenemalonate is through the Knoevenagel condensation of diethyl malonate with acetaldehyde (B116499), often using acetic anhydride (B1165640) as a dehydrating agent.[9][10]
Detailed Protocol:
A procedure reported by Horton involves heating a mixture of redistilled diethyl malonate (50 g), acetic anhydride (50 g), and acetaldehyde (28.5 g) in a sealed vessel at 100°C for 24 hours.[9]
An alternative detailed procedure is as follows:
-
In a 1-liter three-necked flask equipped with a thermometer and a reflux condenser, 60 g of paraldehyde (B1678423) (which is a trimer of acetaldehyde) and 100 ml of acetic anhydride are placed.[9]
-
The mixture is slowly heated to 125°C, at which point gentle refluxing begins.[9]
-
Then, 100 g of diethyl malonate is added in 15-ml portions every 30 minutes.[9] The temperature is maintained to ensure a steady reflux.[9]
-
After the addition is complete, the reaction mixture is refluxed for an additional 4 hours.[9]
-
The product is then isolated by distillation. The fraction boiling at 102–106°C at 10 mmHg is collected, yielding 79–89.5 g (68–77%) of diethyl ethylidenemalonate.[9]
Diagram of Synthesis Workflow:
Caption: Workflow for the synthesis of diethyl ethylidenemalonate.
Applications in Synthesis
Diethyl ethylidenemalonate is a versatile intermediate in organic synthesis. It is particularly useful for:
-
1,4-Addition Reactions: The electron-withdrawing ester groups activate the double bond for conjugate addition of nucleophiles.[3][6]
-
[3+2] Cycloaddition Reactions: It can participate as a dipolarophile in cycloaddition reactions to form five-membered rings.[3][6]
-
2,4-Dienoate Synthesis: It serves as a precursor for the synthesis of various dienoates.[3][6]
-
Synthesis of Diethyl Oxomalonate: Ozonolysis of diethyl ethylidenemalonate followed by a reductive workup with triphenylphosphine (B44618) yields diethyl oxomalonate.[10]
Reaction Pathway Example: Ozonolysis to Diethyl Oxomalonate
Caption: Reaction pathway from diethyl ethylidenemalonate to diethyl oxomalonate.
References
- 1. CAS 1462-12-0: 1,3-Diethyl 2-ethylidenepropanedioate [cymitquimica.com]
- 2. Diethyl ethylidenemalonate | C9H14O4 | CID 73831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. DIETHYL ETHYLIDENEMALONATE CAS#: 1462-12-0 [m.chemicalbook.com]
- 4. Diethyl ethylidenemalonate 99 1462-12-0 [sigmaaldrich.com]
- 5. Diethyl ethylidenemalonate 99 1462-12-0 [sigmaaldrich.com]
- 6. DIETHYL ETHYLIDENEMALONATE | 1462-12-0 [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. chem.ucla.edu [chem.ucla.edu]
